molecular formula C16H11ClN4S B287600 6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287600
M. Wt: 326.8 g/mol
InChI Key: QFJUMDJPRICFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazole derivatives, which has been extensively studied for their biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it exerts its biological activity by regulating various signaling pathways. For instance, it has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. Moreover, it has also been reported to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways. Moreover, it has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has shown promising anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its potential therapeutic applications and its ability to regulate various signaling pathways. Moreover, it has shown promising anti-cancer, anti-inflammatory, and anti-microbial activities. However, the limitations of using this compound in lab experiments are its toxicity and solubility issues. It has been reported to exhibit toxicity in some cell lines, and its solubility in water is relatively low, which makes it challenging to use in biological assays.

Future Directions

The future directions for 6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research are vast. Firstly, further studies are required to elucidate the mechanism of action of this compound. Secondly, its toxicity and solubility issues need to be addressed to make it suitable for clinical applications. Thirdly, more studies are needed to explore its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Fourthly, the development of novel derivatives of this compound with improved biological activities is an interesting area of research. Lastly, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has shown promising anti-cancer, anti-inflammatory, and anti-microbial activities. However, further studies are required to elucidate its mechanism of action, address its toxicity and solubility issues, and explore its potential therapeutic applications in various diseases. The development of novel derivatives of this compound with improved biological activities is an interesting area of research.

Synthesis Methods

The synthesis of 6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thiol with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of the product can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

Scientific Research Applications

6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways. Moreover, this compound has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has shown promising anti-microbial activity against various bacterial and fungal strains.

properties

Product Name

6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H11ClN4S

Molecular Weight

326.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4S/c17-13-8-4-5-11(9-13)10-14-20-21-15(18-19-16(21)22-14)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

QFJUMDJPRICFLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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